4-Bromo-3-methylbenzohydrazide
Overview
Description
4-Bromo-3-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylbenzohydrazide typically involves the reaction of 4-bromo-3-methylbenzoic acid with hydrazine hydrate. One common method includes the following steps :
Starting Material: 4-bromo-3-methylbenzoic acid.
Reagent: Hydrazine hydrate.
Solvent: Ethyl acetate.
Reaction Conditions: The reaction is carried out at 0°C to 30°C for 18 hours under an inert atmosphere.
The reaction proceeds as follows:
4-bromo-3-methylbenzoic acid+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromobenzohydrazide
- 3-Methylbenzohydrazide
Uniqueness
4-Bromo-3-methylbenzohydrazide is unique due to the presence of both bromine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Biological Activity
4-Bromo-3-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom and a methyl group attached to a benzene ring, contributing to its unique chemical reactivity. Its chemical formula is , with a molecular weight of approximately 217.07 g/mol. The presence of the hydrazide functional group enhances its potential for biological interactions.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate inhibition |
Escherichia coli | 64 | Moderate inhibition |
Klebsiella pneumoniae | 32 | Moderate inhibition |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Properties
Recent studies have explored the compound's potential as an anticancer agent. It has been shown to induce autophagic cell death in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves inhibition of the mTOR pathway, which is critical for cell growth and proliferation.
In a study focusing on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives, it was found that these compounds could significantly inhibit TNBC cell proliferation and induce apoptosis through autophagy activation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens.
- Free Radical Scavenging : It exhibits antioxidant properties, which may protect cells from oxidative stress-related damage.
- Cellular Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various hydrazide derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with MIC values comparable to standard antibiotics .
- Cancer Cell Studies : Research on the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines revealed that the compound induced significant cytotoxicity through autophagy and apoptosis pathways, suggesting its potential as an anticancer therapeutic .
Properties
IUPAC Name |
4-bromo-3-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJALHSTCHFUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397880 | |
Record name | 4-Bromo-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-43-9 | |
Record name | 4-Bromo-3-methylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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